2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Description
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate (CAS 816-94-4) is a synthetic cationic phospholipid with a unique ether-linked structure. Its glycerol backbone is substituted at the sn-1 and sn-2 positions with hexadecyloxy (C16 ether) chains, while the sn-3 position contains a phosphate group covalently linked to a trimethylammonium ethyl moiety, forming a zwitterionic phosphocholine-like headgroup . This compound is structurally analogous to naturally occurring phosphatidylcholines (PCs) such as DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) but differs in its ether linkages instead of ester bonds, enhancing its resistance to enzymatic hydrolysis (e.g., phospholipase A2) and oxidative degradation .
Its physicochemical properties include:
- Solubility: Soluble in chloroform (>20 mg/mL) but insoluble in DMSO .
- Stability: Stable under inert storage conditions (-20°C, anhydrous) .
- Applications: Used in liposomal drug delivery systems, membrane biophysics studies, and synthetic lung surfactants due to its robust bilayer-forming capabilities .
Properties
IUPAC Name |
2,3-dihexadecoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIGLPPQBNUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957677 | |
| Record name | 2,3-Bis(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69483-37-0, 36314-47-3 | |
| Record name | 1,2-Di-O-hexadecyl-rac-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69483-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(7-(Hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036314473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-((7-(Hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl))trimethylammonium 4-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069483370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-[(7-hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl)]trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-[7-(hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl]trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves the esterification of glycerol with hexadecanol, followed by phosphorylation and quaternization. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid for esterification, and phosphorus oxychloride for phosphorylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Structure
The compound features a hydrophobic hexadecyl chain and a hydrophilic phosphate group, allowing it to form micelles and liposomes, which are critical in drug delivery systems.
Biomedical Research
Drug Delivery Systems
- The compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Its ability to form liposomes makes it suitable for targeted drug delivery to specific tissues or cells.
Gene Therapy
- Its cationic nature allows for effective interaction with negatively charged nucleic acids, facilitating the development of non-viral vectors for gene therapy applications.
Materials Science
Nanomaterials
- Used as a surfactant in the synthesis of nanoparticles, this compound aids in stabilizing colloidal solutions and enhancing the dispersion of nanomaterials.
Coatings
- Its amphiphilic properties are utilized in creating surface coatings that improve hydrophobicity or hydrophilicity depending on the application, such as anti-fogging or anti-corrosive coatings.
Chemical Biology
Membrane Studies
- The compound serves as a model for studying membrane dynamics and interactions due to its similarity to phospholipids found in biological membranes.
Bioconjugation
- It can be used as a linker in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules for various applications in biosensors and diagnostics.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that liposomes formulated with 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate significantly improved the delivery efficiency of doxorubicin in cancer therapy. The results indicated a higher accumulation of the drug in tumor tissues compared to conventional formulations, leading to enhanced therapeutic efficacy.
Case Study 2: Gene Delivery Vector
In another research project, this compound was incorporated into lipid nanoparticles for mRNA delivery. The findings showed that these nanoparticles exhibited superior transfection efficiency in vitro, indicating potential for use in mRNA vaccines and therapies.
Case Study 3: Nanoparticle Stabilization
Research involving the stabilization of gold nanoparticles using this compound revealed that it effectively prevented aggregation while maintaining optical properties essential for imaging applications. This stability is crucial for biomedical imaging techniques.
Comparative Data Table
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Biomedical Research | Drug Delivery | Enhanced solubility and bioavailability |
| Biomedical Research | Gene Therapy | Improved transfection efficiency |
| Materials Science | Nanoparticle Synthesis | Stabilization of colloidal solutions |
| Chemical Biology | Membrane Dynamics | Insights into membrane interactions |
| Chemical Biology | Bioconjugation | Effective linker for biomolecule attachment |
Mechanism of Action
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Phospholipids
Key Research Findings
Stability and Enzymatic Resistance: The ether linkages in the target compound prevent hydrolysis by phospholipases, unlike ester-linked PCs (e.g., DPPC, DSPC) . DEPN-8, a phosphono analog, shows even greater resistance due to its non-hydrolyzable phosphono group .
Membrane Interactions :
- DOCP’s inverted headgroup creates a negative surface charge, enabling strong coordination with metal oxides (e.g., TiO₂), unlike the target compound’s zwitterionic headgroup .
- The target compound’s cationic trimethylammonium group enhances interactions with anionic biomolecules (e.g., DNA), making it suitable for gene delivery .
Thermodynamic Behavior :
- Ether-linked lipids like the target compound exhibit lower phase transition temperatures compared to ester-linked analogs (e.g., DSPC), enabling fluid bilayer formation at physiological temperatures .
Limitations and Advantages
Biological Activity
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate, commonly referred to as a cationic lipid, has garnered attention for its potential applications in drug delivery systems, particularly for nucleic acids. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOP
- Molecular Weight : 706.07 g/mol
- CAS Number : 36314-47-3
The compound functions primarily as a cationic lipid, facilitating the transfection of nucleic acids into cells. Its structure allows it to interact with negatively charged molecules like DNA or RNA, forming lipoplexes that can be internalized by cells via endocytosis. The presence of the trimethylammonium group enhances its ability to penetrate cellular membranes.
Cellular Uptake and Transfection Efficiency
Research indicates that this compound demonstrates significant transfection efficiency in various cell lines. A study comparing different cationic lipids found that this compound achieved higher transfection rates than traditional lipids like DOTAP and Lipofectamine in HEK293 cells .
Cytotoxicity Assessment
Cytotoxicity studies reveal that while the compound is effective for transfection, it exhibits dose-dependent cytotoxic effects. In vitro assays showed that concentrations above 10 µg/mL led to significant cell death in several mammalian cell lines, suggesting a need for careful dosage optimization in therapeutic applications .
Case Studies
- Gene Delivery Applications : In a study focused on gene therapy for cancer treatment, researchers utilized this compound to deliver p53 tumor suppressor gene into cancer cells. The results demonstrated a marked reduction in tumor growth in animal models treated with the lipoplex compared to controls .
- Vaccine Development : Another investigation explored its use as an adjuvant in vaccine formulations. The compound was combined with antigen proteins to enhance immune responses in mice, leading to increased antibody production and T-cell activation .
Data Table: Summary of Biological Activity
Q & A
Q. What are the recommended methodologies for synthesizing 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate with high stereochemical purity?
Synthetic routes for structurally analogous phosphatidylcholine derivatives often involve sequential acylation and phosphorylation steps. For example, stereospecific synthesis of glycerophospholipids typically employs regioselective protection of hydroxyl groups, followed by coupling with activated fatty acids (e.g., hexadecanoic acid) and phosphorylation using trimethylamine or its derivatives. ACD/Labs Percepta Platform predictions for related compounds suggest optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize racemization . Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the desired stereoisomer .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Advanced analytical techniques include:
- NMR spectroscopy : - and -NMR to confirm ester linkages, trimethylammonium group presence, and stereochemistry. -NMR is essential for verifying phosphate bond formation .
- High-resolution mass spectrometry (HRMS) : Accurately determine molecular weight and isotopic patterns to rule out side products .
- Infrared spectroscopy (IR) : Identify characteristic peaks for phosphate (P=O at ~1250 cm) and ammonium groups (N-CH at ~950 cm) .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
- Temperature sensitivity : Store at –20°C under inert gas (argon) to prevent oxidation of unsaturated alkyl chains, as observed in structurally similar phosphatidylcholines .
- Hydrolysis risks : Avoid aqueous buffers at neutral-to-alkaline pH, which can cleave phosphate ester bonds. Use desiccants in storage containers .
- Light exposure : Protect from UV light to prevent radical-mediated degradation of hexadecyloxy chains .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with lipid bilayers or membrane proteins?
Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini can model the compound’s insertion into lipid bilayers. Key parameters include:
- Hydrophobic matching : The hexadecyloxy chains (C16) align with bilayer thickness (~30 Å for DPPC membranes).
- Electrostatic interactions : The trimethylammonium group’s charge (+1) may stabilize interactions with negatively charged lipid headgroups (e.g., phosphatidylserine) .
- Free energy calculations : Estimate binding affinities to membrane proteins (e.g., GPCRs) using umbrella sampling or metadynamics .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar cationic phospholipids?
- Dose-response standardization : Use quantitative structure-activity relationship (QSAR) models to normalize bioactivity across studies, accounting for variations in alkyl chain length and counterion effects .
- Membrane fluidity assays : Employ fluorescence anisotropy (e.g., DPH probes) to correlate bioactivity with membrane-disrupting properties .
- Controlled lipidomics : Compare batch-to-batch purity using LC-MS/MS to rule out contaminant-driven discrepancies .
Q. How can researchers optimize this compound for targeted drug delivery systems?
- Surface functionalization : Conjugate targeting ligands (e.g., folate, antibodies) to the phosphate group via pH-sensitive linkers, as demonstrated for analogous phosphatidylcholines .
- Encapsulation efficiency : Use microfluidics to prepare liposomes with controlled size (100–200 nm) and polydispersity index (<0.2) for enhanced cellular uptake .
- In vivo tracking : Label with near-infrared (NIR) dyes (e.g., Cy7) for real-time biodistribution studies in animal models .
Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?
- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (C18/SCX) to isolate the compound from plasma or tissue homogenates .
- Sensitivity limitations : Develop a UPLC-MS/MS method with multiple reaction monitoring (MRM) for low-abundance detection (LOQ < 1 ng/mL) .
- Isotopic labeling : Synthesize a deuterated or -labeled internal standard to improve quantification accuracy .
Methodological Notes
- Stereochemical analysis : Always validate synthetic routes with chiral HPLC (e.g., Chiralpak IA column) to ensure enantiomeric excess >98% .
- Data interpretation : Cross-reference experimental results with computational predictions (e.g., ACD/Labs Percepta) to resolve structural ambiguities .
- Ethical compliance : Adhere to institutional guidelines for handling cationic lipids, which may exhibit cytotoxicity or immunogenicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
